molecular formula C28H30N2O4 B2837027 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one CAS No. 903294-11-1

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B2837027
CAS No.: 903294-11-1
M. Wt: 458.558
InChI Key: TXVQOBXNZUOKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted at positions 2 and 4. The compound’s molecular formula is C₃₀H₃₁N₃O₄ (inferred from similar analogs), with a molecular weight of approximately 497.59 g/mol (estimated).

Properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4/c31-26-17-24(18-30-15-12-23-8-4-5-9-25(23)30)33-19-27(26)34-20-28(32)29-13-10-22(11-14-29)16-21-6-2-1-3-7-21/h1-9,17,19,22H,10-16,18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVQOBXNZUOKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related pyran-4-one derivatives:

Compound Name (CAS No.) Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol) Key Features
Target Compound Indolin-1-ylmethyl 2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy ~497.59 High lipophilicity (benzyl group); indole enables π-π interactions .
5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (1246054-40-9) Piperidin-1-ylmethyl 2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy 424.53 Reduced aromaticity vs. indole; smaller substituent may enhance solubility .
BI85531 (898440-16-9) (4-Phenylpiperazin-1-yl)methyl 2-(Azepan-1-yl)-2-oxoethoxy 425.52 Azepane (7-membered ring) increases flexibility; phenylpiperazine introduces basicity .
5-Hydroxy-2-[(4-phenylpiperidin-1-yl)methyl]-4H-pyran-4-one (1401593-77-8) (4-Phenylpiperidin-1-yl)methyl Hydroxyl 311.37 Hydroxyl group enhances polarity; lacks oxoethoxy chain, reducing complexity .

Key Structural and Functional Insights :

Position 2 Modifications: Indolin-1-ylmethyl (target compound): The indole moiety’s aromaticity may improve binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) compared to piperidin-1-ylmethyl (CAS 1246054-40-9) .

Position 5 Modifications: 4-Benzylpiperidine-oxoethoxy (target compound): The benzyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Patent and Therapeutic Landscape

Pyran-4-one derivatives are frequently patented for diverse applications:

  • Anti-infective agents: Pyrido-pyrimidinones with piperazine substituents (e.g., EP 1 808 168 B1) target infection pathways .
  • Kinase inhibitors : Chlorophenyl-pyrimidine derivatives () highlight structural motifs relevant to kinase binding .

The target compound’s indole and benzylpiperidine groups may align with CNS-targeting therapies (e.g., serotonin or dopamine receptor modulators) due to their lipophilicity and aromaticity.

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